2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite

Catalog No.
S12530736
CAS No.
M.F
C54H57F17N7O8P
M. Wt
1286.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE p...

Product Name

2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite

IUPAC Name

N-[9-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-[[[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Molecular Formula

C54H57F17N7O8P

Molecular Weight

1286.0 g/mol

InChI

InChI=1S/C54H57F17N7O8P/c1-29(2)43(79)75-45-74-42-41(44(80)76-45)73-28-77(42)40-26-38(86-87(84-25-9-24-72)78(30(3)4)31(5)6)39(85-40)27-83-47(34-14-18-36(81-7)19-15-34,35-16-20-37(82-8)21-17-35)33-12-10-32(11-13-33)22-23-46(55,56)48(57,58)49(59,60)50(61,62)51(63,64)52(65,66)53(67,68)54(69,70)71/h10-21,28-31,38-40H,9,22-23,25-27H2,1-8H3,(H2,74,75,76,79,80)

InChI Key

VTRKCHXDEIVAGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=C(C=C4)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N

2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite is a modified nucleoside that plays a significant role in the synthesis of DNA and RNA. This compound consists of a deoxyribose sugar, a guanine base, and a phosphoramidite linker group, which contributes to its unique properties and versatility in various biochemical applications. The presence of the dimethoxytrityl (DMT) protecting group at the 5' position enhances the stability and reactivity of the nucleoside during synthesis, making it an essential building block for oligonucleotide synthesis .

The primary chemical reaction involving 2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite is its coupling with other nucleotides during the synthesis of oligonucleotides. This process typically involves:

  • Activation: The phosphoramidite group is activated to form a reactive species that can couple with the hydroxyl group of another nucleotide.
  • Coupling: The activated phosphoramidite reacts with the 5'-hydroxyl group of another nucleoside, forming a phosphodiester bond.
  • Deprotection: After synthesis, the DMT protecting group is removed to yield the free 5' hydroxyl group for further modifications or applications .

While specific biological activities of 2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite are not extensively documented, its derivatives are known to exhibit various biological functions. Modified nucleotides are often utilized in antisense oligonucleotide therapies, gene expression studies, and as tools for investigating nucleic acid structures and functions. The incorporation of such modified nucleotides can enhance stability against nucleases and improve binding affinity to target sequences .

The synthesis of 2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite typically involves several steps:

  • Nucleobase Modification: The guanine base is modified at the N2 position with an isobutyryl group.
  • Sugar Modification: The deoxyribose sugar is protected at the 5' position with a dimethoxytrityl group.
  • Phosphorylation: The resulting compound is reacted with a suitable phosphitylating agent to introduce the phosphoramidite functionality.
  • Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for subsequent applications .

2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite has several applications in molecular biology and biochemistry:

  • Oligonucleotide Synthesis: It serves as a critical building block for synthesizing custom DNA and RNA sequences.
  • Gene Therapy: Modified oligonucleotides containing this compound can be used in therapeutic applications targeting specific genes.
  • Research Tools: It aids in studying nucleic acid interactions, stability, and structure-function relationships in various biological systems .

Interaction studies involving 2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite typically focus on its binding properties with complementary DNA or RNA sequences. These studies help elucidate how modifications affect hybridization kinetics and stability, providing insights into designing more effective oligonucleotide-based therapies. Additionally, research may explore how such modifications influence interactions with proteins involved in nucleic acid processing or regulation .

Several compounds share structural similarities with 2'-Deoxy-5'-O-FDMT-N2-isobutyryl-guanosine 3'-CE phosphoramidite. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2'-Deoxy-5'-O-DMT-N2-acetylguanosine 3'-CE phosphoramiditeAcetyl group instead of isobutyrylLess sterically hindered, potentially different binding properties
5'-O-DMT-2'-O-TBDMS-N2-isobutyrylguanosineTBDMS protection at the 2' positionEnhanced stability against hydrolysis
2'-Deoxy-5'-O-DMT-N6-benzoyladenosineBenzoyl modification at N6 positionDifferent base modification impacting recognition by polymerases

These compounds highlight the versatility of modifying nucleosides for specific applications while showcasing how structural changes influence their properties and functionalities .

XLogP3

12.5

Hydrogen Bond Acceptor Count

29

Hydrogen Bond Donor Count

2

Exact Mass

1285.3734776 g/mol

Monoisotopic Mass

1285.3734776 g/mol

Heavy Atom Count

87

Dates

Last modified: 08-09-2024

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